molecular formula C11H10N2O B13671142 2-(Isoquinolin-6-yl)acetamide

2-(Isoquinolin-6-yl)acetamide

Cat. No.: B13671142
M. Wt: 186.21 g/mol
InChI Key: WHSNDHMVOZDWQC-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the acetamide derivative .

Another method involves the use of isoquinoline-6-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other isoquinoline derivatives. These interactions may involve binding to enzymes, receptors, or DNA, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-6-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8/h1-5,7H,6H2,(H2,12,14)

InChI Key

WHSNDHMVOZDWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CC(=O)N

Origin of Product

United States

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